N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14530645
InChI: InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)27(25,26)23-9-3-4-10-23)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24)
SMILES:
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide

CAS No.:

Cat. No.: VC14530645

Molecular Formula: C18H17ClN4O3S

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide -

Specification

Molecular Formula C18H17ClN4O3S
Molecular Weight 404.9 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)27(25,26)23-9-3-4-10-23)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24)
Standard InChI Key LJSJHQPPRDKXKM-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl

Introduction

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound belonging to the sulfonamide class. It features a benzimidazole moiety, known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties. The compound's structure includes a 4-chloro substituent on the benzene ring, a pyrrolidine ring, and a sulfonyl group, making it a valuable candidate in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.

Biological Activities

N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide exhibits significant biological activities:

  • FLT3 Antagonism: It acts as an antagonist of receptor tyrosine kinases such as FLT3, which is implicated in various malignancies, making it a candidate for cancer therapy.

  • Antimicrobial and Anti-inflammatory Properties: The benzimidazole component is associated with antimicrobial and anti-inflammatory effects, suggesting broader therapeutic applications.

Interaction Studies

Interaction studies often employ techniques like surface plasmon resonance or fluorescence resonance energy transfer to elucidate binding affinities and mechanisms of action. These studies help in understanding how the compound interacts with biomolecules, revealing further therapeutic potentials.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide, highlighting its unique combination of functional groups and potential applications:

Compound NameStructure FeaturesBiological Activity
N-(4-chloro-2-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamideSimilar sulfonamide and piperidine structureAnticancer activity
5,7-dichloro-2-(3-piperidin-1-ylsulfonylphenyl)-3H-benzimidazol-4-olContains benzimidazole and piperidineAntimicrobial properties
N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxypiperidin-1-yl)sulfonylbenzamideHydroxypiperidine substitutionPotential anti-inflammatory effects

Research Findings and Future Directions

Research findings indicate that N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide is a promising candidate for cancer therapy due to its FLT3 antagonism. Additionally, its antimicrobial and anti-inflammatory properties suggest potential applications beyond oncology. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetics, and conducting in vivo efficacy trials to fully realize its therapeutic potential.

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